6-Methyl-N-(pentan-3-yl)pyrazin-2-amine
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Overview
Description
PYRAZINAMINE, N-(1-ETHYLPROPYL)-6-METHYL- (9CI): is a chemical compound with the molecular formula C13H23N3 It is a derivative of pyrazinamide, which is known for its use in the treatment of tuberculosis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PYRAZINAMINE, N-(1-ETHYLPROPYL)-6-METHYL- (9CI) typically involves the reaction of pyrazinamide with appropriate alkylating agents. One common method is the alkylation of pyrazinamide with 1-ethylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of flow reactors allows for better control over reaction conditions, such as temperature and pressure, leading to more efficient production processes .
Chemical Reactions Analysis
Types of Reactions: PYRAZINAMINE, N-(1-ETHYLPROPYL)-6-METHYL- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine carboxylic acids, while reduction may produce pyrazine amines .
Scientific Research Applications
Chemistry: In chemistry, PYRAZINAMINE, N-(1-ETHYLPROPYL)-6-METHYL- (9CI) is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial properties. It has shown activity against certain bacterial strains, making it a candidate for further investigation in the development of new antibiotics .
Medicine: In medicine, derivatives of this compound are explored for their potential use in treating infectious diseases, particularly tuberculosis. Its structural similarity to pyrazinamide makes it a valuable compound for drug development .
Industry: In the industrial sector, PYRAZINAMINE, N-(1-ETHYLPROPYL)-6-METHYL- (9CI) is used in the synthesis of agrochemicals and other industrial chemicals. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of PYRAZINAMINE, N-(1-ETHYLPROPYL)-6-METHYL- (9CI) involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit the synthesis of essential cellular components in bacteria, leading to cell death. The exact molecular pathways and targets are still under investigation, but it is thought to interfere with bacterial cell wall synthesis and protein production .
Comparison with Similar Compounds
Pyrazinamide: A well-known anti-tuberculosis drug with a similar structure.
Isoniazid: Another anti-tuberculosis drug that targets bacterial cell wall synthesis.
Rifampicin: A broad-spectrum antibiotic used in combination with other drugs to treat tuberculosis.
Uniqueness: PYRAZINAMINE, N-(1-ETHYLPROPYL)-6-METHYL- (9CI) is unique due to its specific alkylation pattern, which may confer distinct biological and chemical properties compared to other similar compounds. Its potential for modification and derivatization makes it a versatile compound for various applications.
Properties
CAS No. |
355836-17-8 |
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Molecular Formula |
C10H17N3 |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
6-methyl-N-pentan-3-ylpyrazin-2-amine |
InChI |
InChI=1S/C10H17N3/c1-4-9(5-2)13-10-7-11-6-8(3)12-10/h6-7,9H,4-5H2,1-3H3,(H,12,13) |
InChI Key |
NNZUJYJBCPCXNC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1=NC(=CN=C1)C |
Origin of Product |
United States |
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